Cas no 52830-23-6 (Ethyl 6-(1-hydroxyethyl)nicotinate)

Ethyl 6-(1-hydroxyethyl)nicotinate is a nicotinic acid derivative with a hydroxylated ethyl side chain at the 6-position, offering versatile reactivity for pharmaceutical and fine chemical synthesis. Its ester functionality enhances solubility in organic solvents, facilitating downstream modifications, while the hydroxyl group provides a handle for further functionalization, such as esterification or etherification. This compound is particularly valuable as an intermediate in the development of bioactive molecules, including potential drug candidates targeting neurological or metabolic pathways. Its structural features balance reactivity and stability, making it suitable for controlled synthetic transformations. High-purity grades are available to meet rigorous research and industrial requirements.
Ethyl 6-(1-hydroxyethyl)nicotinate structure
52830-23-6 structure
Product Name:Ethyl 6-(1-hydroxyethyl)nicotinate
CAS No:52830-23-6
MF:C10H13NO3
MW:195.215122938156
CID:1090659
PubChem ID:72183142
Update Time:2025-06-07

Ethyl 6-(1-hydroxyethyl)nicotinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-(1-hydroxyethyl)nicotinate
    • ethyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
    • Ethyl6-(1-hydroxyethyl)nicotinate
    • DTXSID90858633
    • 52830-23-6
    • Inchi: 1S/C10H13NO3/c1-3-14-10(13)8-4-5-9(7(2)12)11-6-8/h4-7,12H,3H2,1-2H3
    • InChI Key: ARSWIKSXCKOBAI-UHFFFAOYSA-N
    • SMILES: OC(C)C1C=CC(C(=O)OCC)=CN=1

Computed Properties

  • Exact Mass: 195.08954328g/mol
  • Monoisotopic Mass: 195.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 59.4Ų

Ethyl 6-(1-hydroxyethyl)nicotinate Pricemore >>

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Additional information on Ethyl 6-(1-hydroxyethyl)nicotinate

Ethyl 6-(1-hydroxyethyl)nicotinate: A Comprehensive Overview

Ethyl 6-(1-hydroxyethyl)nicotinate, also known by its CAS number 52830-23-6, is a compound of significant interest in the fields of chemistry and pharmacology. This compound belongs to the class of nicotinamide derivatives, which have been extensively studied for their potential applications in drug development and as nutritional supplements. The structure of Ethyl 6-(1-hydroxyethyl)nicotinate consists of a nicotinic acid backbone with an ethyl group attached at the 6-position, along with a hydroxethyl substituent. This unique structure contributes to its bioactivity and functional properties.

Recent studies have highlighted the importance of nicotinamide derivatives in various biological processes. For instance, research has shown that Ethyl 6-(1-hydroxyethyl)nicotinate exhibits promising antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Additionally, this compound has been investigated for its potential role in modulating cellular energy metabolism, particularly through its interaction with sirtuins, a family of proteins involved in aging and age-related diseases.

The synthesis of Ethyl 6-(1-hydroxyethyl)nicotinate involves a series of well-established organic chemistry techniques. One common approach includes the esterification of nicotinic acid derivatives with appropriate alcohols under acidic or enzymatic conditions. The presence of the hydroxethyl group introduces additional complexity to the molecule, making it a valuable substrate for further functionalization and exploration of its bioactive properties.

In terms of applications, Ethyl 6-(1-hydroxyethyl)nicotinate has shown potential in the pharmaceutical industry as a precursor for more complex molecules. Its ability to act as a bioisostere or scaffold for drug design makes it an attractive candidate for researchers aiming to develop novel therapeutic agents. Furthermore, this compound has been explored in the context of nutraceuticals, where it may serve as a bioavailable form of nicotinamide for dietary supplementation.

Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the pharmacokinetics and bioavailability of Ethyl 6-(1-hydroxyethyl)nicotinate. Studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided detailed information about its molecular interactions and stability under various physiological conditions. These findings are crucial for optimizing its use in both therapeutic and nutritional contexts.

Moreover, computational modeling has played a pivotal role in predicting the biological activity and toxicity profiles of Ethyl 6-(1-hydroxyethyl)nicotinate. By employing molecular docking and machine learning algorithms, scientists can simulate how this compound interacts with target proteins and predict its potential adverse effects. Such computational approaches not only accelerate drug discovery but also enhance our understanding of the compound's mechanistic basis.

In conclusion, Ethyl 6-(1-hydroxyethyl)nicotinate (CAS No:52830-23-6) is a versatile compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with recent advancements in research methodologies, positions it as a valuable tool for developing innovative therapeutic agents and nutritional interventions. As ongoing studies continue to uncover new insights into its properties and functions, this compound is likely to play an increasingly important role in both academic research and industrial applications.

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